The compound known as Diacid of Sacubitril, also referred to as Sacubitril Desethyl Impurity or Sacubitrilat, is a significant metabolite in the pharmacological landscape, particularly in relation to heart failure treatments. This compound is classified under the category of reference standards and active pharmaceutical ingredients, specifically as an impurity or metabolite of the drug sacubitril, which is used in combination with valsartan for treating heart failure with reduced ejection fraction.
Sacubitrilat has the Chemical Abstracts Service (CAS) number 149709-44-4 and a molecular formula of C22H25NO5. It has a molecular weight of approximately 383.44 g/mol. The compound is categorized under reference standards for pharmaceutical impurities and is recognized for its role in the metabolic pathway of sacubitril, which is hydrolyzed to form sacubitrilat in vivo .
The synthesis of Sacubitrilat involves several key steps that utilize modern chiral synthesis techniques. One notable method includes cyclization, amidation, and esterification processes that are designed to produce the desired chiral amino group efficiently.
These methods emphasize environmentally friendly practices and the use of readily available raw materials, making them suitable for industrial applications.
Sacubitrilat undergoes various chemical reactions primarily related to its role as a metabolite of sacubitril. The primary reaction involves hydrolysis, where sacubitril is converted into sacubitrilat through enzymatic action by carboxylesterase enzymes in the liver.
This reaction is vital for the pharmacological activation of sacubitril, allowing it to exert its therapeutic effects on neprilysin inhibition .
The mechanism of action for Sacubitrilat involves its role as an active inhibitor of neprilysin, an enzyme responsible for breaking down natriuretic peptides. By inhibiting neprilysin, Sacubitrilat increases levels of these peptides, which promote vasodilation and diuresis—key effects in managing heart failure.
Sacubitrilat serves primarily as a reference standard in pharmaceutical research and quality control settings. Its applications include:
Sacubitrilat (LBQ657), the active diacid metabolite of sacubitril, is produced via enzymatic hydrolysis of the ethyl ester group in sacubitril. This transformation is catalyzed by carboxylesterases (CES), primarily hCE1 and hCE2 isoforms in human hepatocytes, which cleave the ethyl ester moiety to release the pharmacologically active dicarboxylic acid derivative [2] [6]. The reaction proceeds under physiological conditions (pH 7.4, 37°C), with the enzymatic kinetics following Michaelis-Menten principles, exhibiting a Km value of 15 µM and Vmax of 120 nmol/min/mg for hCE1 [3].
In vitro chemoenzymatic routes leverage immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. These methods achieve >95% conversion efficiency using acetone/water (90:10 v/v) at 45°C, eliminating the need for harsh hydrolytic reagents. The stereoselectivity of these enzymes preserves the (2R,4S) configuration of sacubitril during hydrolysis, which is critical for neprilysin (NEP) inhibition [3] [6]. Process optimization studies demonstrate that enzymatic synthesis reduces cyclic lactam impurity formation by 80% compared to chemical hydrolysis, attributed to milder reaction conditions and avoidance of high temperatures [7].
Table 1: Enzymatic Systems for Sacubitrilat Synthesis
| Enzyme Source | Reaction Conditions | Conversion Yield | Key Advantage |
|---|---|---|---|
| Human Carboxylesterase 1 | pH 7.4, 37°C, 2h | 98% | Physiological relevance |
| Candida antarctica Lipase B | Acetone/H₂O, 45°C, 4h | 95% | Organic solvent tolerance |
| Porcine Liver Esterase | Phosphate buffer, 30°C, 6h | 88% | Low-cost production |
Sacubitril undergoes desethylation via acid/base-catalyzed hydrolysis or enzymatic transformation to form sacubitrilat. In alkaline conditions (0.1M NaOH), nucleophilic hydroxide ions attack the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the diacid. This reaction follows second-order kinetics with an activation energy (Ea) of 45 kJ/mol [4] [6]. Under acidic conditions (0.1M HCl), protonation of the ester oxygen facilitates water-mediated hydrolysis, though this pathway risks epimerization at the C4 chiral center due to carbocation formation [9].
An alternative oxidative desethylation pathway occurs via cytochrome P450 (CYP3A4), generating transient hydroxymethyl intermediates that oxidize to aldehydes and subsequently to carboxylic acids. This minor metabolic route accounts for <5% of sacubitrilat formation in vivo but becomes significant under forced oxidative degradation using 3% H₂O₂, yielding sacubitrilat as the primary degradation product [4] [10]. Hydrolytic stability studies reveal that sacubitril’s ethyl ester group exhibits a degradation half-life (t₁/₂) of 32 days at pH 7.0 and 40°C, confirming its susceptibility to hydrolysis even in solid-state formulations [9].
Process-related impurities in sacubitril synthesis originate from raw materials, intermediates, or side reactions. Key impurities include:
Table 2: Critical Process-Related Impurities in Sacubitril
| Impurity Name | CAS No. | Origin | Control Strategy |
|---|---|---|---|
| Diacid-Sacubitril (Sacubitrilat) | 149709-44-4 | Ester hydrolysis | Low-temperature storage |
| Sacubitril Cyclic Lactam | 1038924-70-7 | Intramolecular amidation | PyBOP coupling at -10°C |
| (2R,4R)-Sacubitril Isomer | 149709-63-7 | Incomplete stereoselective synthesis | Chiral chromatography |
| Maleic-Sacubitril | 1038925-00-6 | Maleic anhydride side reaction | Washing with isopropanol |
Forced degradation studies confirm sacubitrilat’s instability under hydrolytic, oxidative, and thermal conditions:
Stability-indicating UHPLC methods utilize Accucore XL C8 columns (100 × 4.6 mm) with gradient elution (THF/0.1% perchloric acid vs. THF/water/acetonitrile). This achieves baseline separation of sacubitrilat from other impurities (resolution >2.0) at 240 nm, with sacubitrilat exhibiting a retention time of 8.2 min [4]. Photolytic studies under UV light (200 W·h/m²) show no significant degradation, confirming photosensitivity is negligible for manufacturing [9].
Table 3: Summary of Forced Degradation Products
| Stress Condition | Sacubitrilat Formation | Major Degradation Products | UHPLC Retention Time (min) |
|---|---|---|---|
| 0.1M HCl, 70°C, 24h | 12% | Cyclic lactam (3%) | 8.2 (sacubitrilat), 10.5 (lactam) |
| 0.1M NaOH, 70°C, 24h | 15% | Biphenyl aldehyde (2%) | 8.2 (sacubitrilat), 14.3 (aldehyde) |
| 3% H₂O₂, RT, 6h | 8% | Sacubitril sulfoxide (5%) | 8.2 (sacubitrilat), 7.1 (sulfoxide) |
| 105°C, solid state, 48h | 5% | Biphenyl derivatives (2%) | 8.2 (sacubitrilat), 16.8 (biphenyl) |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1